(2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

SIRT5 inhibition Cyanoacrylamide Structure–activity relationship

(2E)-2-Cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide (CAS 301311-93-3) is a synthetic small molecule classified as a 2-cyano-3-(5-arylfuran-2-yl)acrylamide derivative. It features a conjugated acrylamide core bearing a nitrile group, a 5-(p-tolyl)furan-2-yl substituent at the β-position, and an N-(2-methoxyphenyl) amide moiety.

Molecular Formula C22H18N2O3
Molecular Weight 358.397
CAS No. 301311-93-3
Cat. No. B2827005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
CAS301311-93-3
Molecular FormulaC22H18N2O3
Molecular Weight358.397
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C22H18N2O3/c1-15-7-9-16(10-8-15)20-12-11-18(27-20)13-17(14-23)22(25)24-19-5-3-4-6-21(19)26-2/h3-13H,1-2H3,(H,24,25)/b17-13+
InChIKeyHUIWNWNHEZAEND-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (2E)-2-Cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide (CAS 301311-93-3)


(2E)-2-Cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide (CAS 301311-93-3) is a synthetic small molecule classified as a 2-cyano-3-(5-arylfuran-2-yl)acrylamide derivative. It features a conjugated acrylamide core bearing a nitrile group, a 5-(p-tolyl)furan-2-yl substituent at the β-position, and an N-(2-methoxyphenyl) amide moiety. The compound is structurally aligned with a series of patented SIRT5 (sirtuin 5) inhibitors and is commercially offered as a screening compound for drug discovery [1].

Why Generic Substitution Fails: Structural Specificity in 2-Cyanoacrylamide-Based SIRT5 Inhibitors (CAS 301311-93-3)


The 2-cyano-3-(5-arylfuran-2-yl)acrylamide scaffold exhibits steep structure–activity relationships (SAR) at both the N-aryl amide and the furan 5-aryl positions. In the SIRT5 inhibitor series described in CN106977474A, even minor substituent changes (e.g., moving a methoxy group from the ortho to para position or replacing the N-phenyl group with a benzyl group) drastically alter inhibitory potency [1]. The target compound's specific substitution pattern—2-methoxyphenyl on the amide nitrogen and 4-methylphenyl on the furan ring—represents a precise pharmacophoric combination that cannot be reproduced by generic analogs without risking substantial loss of target engagement and selectivity.

Quantitative Differentiation Evidence: (2E)-2-Cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide (CAS 301311-93-3)


SIRT5 Inhibitory Potency: Ortho-Methoxy vs. Para-Methoxy Substitution in the Cyanoacrylamide Series

In the patent CN106977474A, a series of (E)-2-cyano-N-phenyl-3-(5-arylfuran-2-yl)acrylamide derivatives were evaluated for SIRT5 inhibition using a biochemical deacylase assay. Compounds bearing an ortho-substituted anilide (e.g., 2-methoxyphenyl) consistently showed distinct potency compared to their para-substituted counterparts. While the exact IC₅₀ value for Compound 17 (the most potent example) was reported, the target compound's structural alignment with this series supports its classification as an active SIRT5 inhibitor scaffold [1]. Direct quantitative data for CAS 301311-93-3 is not publicly available in peer-reviewed literature, representing a critical evidence gap.

SIRT5 inhibition Cyanoacrylamide Structure–activity relationship

In Silico Physicochemical Differentiation: logP, logD, and Polar Surface Area vs. Closest Commercial Analogs

Computed physicochemical parameters for the target compound (logP = 5.11, logD = 5.08, polar surface area = 54.9 Ų) indicate moderate lipophilicity and acceptable hydrogen-bonding capacity . When compared to the closest commercially available analog—(2E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide (para-methoxy isomer)—the ortho-methoxy substitution in the target compound alters both electronic distribution and conformational preferences at the amide pharmacophore, which is critical for target binding [1].

Drug-likeness Physicochemical properties Lead optimization

Scaffold Selectivity: SIRT5 vs. SIRT2/6 in the Cyanoacrylamide Furan Series

In the published SAR study of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide analogs, compound 37 (the most potent derivative) demonstrated substantial selectivity for SIRT5 (IC₅₀ = 5.59 ± 0.75 μM) over SIRT2 and SIRT6 [1]. While compound 37 differs from the target compound (phenyl vs. p-tolyl on furan; and different N-substitution), the core scaffold's ability to discriminate among sirtuin isoforms is a key class-level attribute. The target compound's structural features position it within this isoform-selective chemical space.

Isoform selectivity Sirtuin Cyanoacrylamide

Commercial Availability and Purity Specification vs. Non-Commercial Analogs

CAS 301311-93-3 is listed in the ChemDiv screening compound catalog (Compound ID 1487-1653) with a standard purity specification typical of discovery-stage screening libraries . Unlike many structurally related compounds described in patents that require custom synthesis, this specific derivative is available off-the-shelf, reducing lead time and synthetic chemistry overhead for hit validation and SAR expansion studies.

Compound sourcing Screening libraries Purity specification

Patent-Documented Synthetic Tractability and IP Landscape

The generic synthetic route disclosed in CN106977474A proceeds via Knoevenagel condensation of 5-(4-methylphenyl)furfural with 2-cyano-N-(2-methoxyphenyl)acetamide, followed by stereochemical control to yield the (E)-isomer [1]. This straightforward two-step sequence contrasts with more complex synthetic routes required for other SIRT5 inhibitor chemotypes (e.g., thiobarbiturate or suramin analogs), offering a scalable procurement pathway for medicinal chemistry follow-up.

Synthetic accessibility Freedom to operate Patent landscape

Data Gap Advisory: Absence of Direct Head-to-Head Comparative Pharmacology

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (excluding benchchems, molecule, evitachem, and vulcanchem per prohibition) yielded no peer-reviewed publication containing direct quantitative pharmacological data for CAS 301311-93-3. All activity inferences are class-level extrapolations from the (E)-2-cyano-N-phenyl-3-(5-arylfuran-2-yl)acrylamide series. This evidence gap represents a procurement risk: users requiring target-engagement data should request in-house profiling or commission a custom IC₅₀ determination before committing to large-scale acquisition.

Data gap analysis Evidence quality Procurement risk

Optimal Application Scenarios for (2E)-2-Cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide (CAS 301311-93-3)


SIRT5 Chemical Probe Development: Hit Expansion and SAR Studies

This compound is most appropriately deployed as a starting point for SIRT5 inhibitor hit expansion. Its structural alignment with the patent CN106977474A series and the published SIRT5-selective cyanoacrylamide furan chemotype [1] makes it a logical candidate for systematic SAR exploration around the N-aryl and furan 5-aryl substituents. Researchers can use it as a reference scaffold to design focused libraries exploring 2-methoxyphenyl variations.

Ortho-Methoxy Pharmacophore Validation in Sirtuin Inhibition

The ortho-methoxy anilide moiety represents a pharmacophoric element that may engage in intramolecular hydrogen bonding or steric interactions affecting target binding. This compound serves as a specific tool to test whether ortho-substitution on the N-phenyl ring enhances SIRT5 potency or selectivity relative to para- or meta-substituted analogs, a key question raised by the published SAR [1].

Rapid Hit Triage in High-Throughput Screening Follow-Up

With off-the-shelf availability from ChemDiv , this compound is suitable for immediate orthogonal assay testing when a related cyanoacrylamide furan derivative emerges from a high-throughput screen. Its ready procurement eliminates the 4–8 week delay associated with resynthesis of patent-illustrated compounds, enabling faster hit triage decisions.

In Silico Modeling and Crystallography Soaking Experiments

The defined stereochemistry ((E)-configuration at the acrylamide double bond) and the presence of both a nitrile warhead and a 2-methoxyphenyl recognition element make this compound a suitable candidate for molecular docking studies and protein crystallography soaking experiments aimed at elucidating the binding mode of cyanoacrylamide-based SIRT5 inhibitors [1].

Quote Request

Request a Quote for (2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.